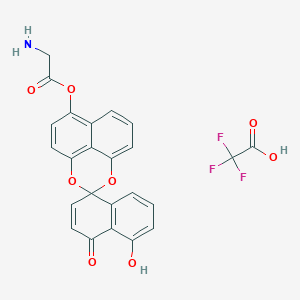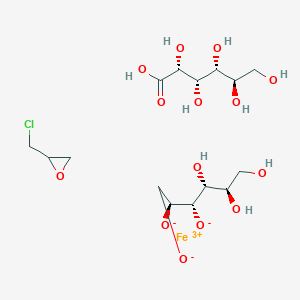
Bufenadrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bufenadrine is a derivative of diphenhydramine, originally developed as an anti-motion sickness drug. Despite its promising initial development, prolonged toxicity studies in rats revealed liver toxicity, leading to the discontinuation of further clinical evaluation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bufenadrine can be synthesized through a multi-step process involving the reaction of 2-tert-butylphenol with benzyl chloride to form 2-tert-butylbenzyl chloride. This intermediate is then reacted with dimethylamine to produce the final product, this compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Bufenadrine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Bufenadrine has been explored for various scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its antihistamine properties.
Medicine: Initially developed as an anti-motion sickness drug, though its clinical use was discontinued due to toxicity concerns.
Mechanism of Action
Bufenadrine exerts its effects primarily through its interaction with histamine receptors. It acts as an antagonist at these receptors, blocking the action of histamine and thereby reducing symptoms of motion sickness. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling.
Comparison with Similar Compounds
Diphenhydramine: A widely used antihistamine with similar pharmacological effects.
Dimenhydrinate: Another antihistamine used for motion sickness, structurally related to diphenhydramine.
Meclizine: An antihistamine with antiemetic properties, used for motion sickness and vertigo.
Bufenadrine’s unique structure and properties make it a compound of interest in various fields of scientific research, despite its discontinued clinical use.
Properties
CAS No. |
33431-11-7 |
|---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H29NO/c1-21(2,3)19-14-10-9-13-18(19)20(23-16-15-22(4)5)17-11-7-6-8-12-17/h6-14,20H,15-16H2,1-5H3 |
InChI Key |
OGNRRAFRDFGFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide](/img/structure/B10827159.png)
![4-amino-N-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10827162.png)

![tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate](/img/structure/B10827187.png)
![[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B10827195.png)
![3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B10827200.png)







